molecular formula C8H10O3 B12875814 5-(3-Hydroxypropyl)furan-3-carbaldehyde

5-(3-Hydroxypropyl)furan-3-carbaldehyde

Cat. No.: B12875814
M. Wt: 154.16 g/mol
InChI Key: KYSVPJOJSDYPCA-UHFFFAOYSA-N
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Description

5-(3-Hydroxypropyl)furan-3-carbaldehyde is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound has a hydroxypropyl group attached to the furan ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropyl)furan-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-3-carbaldehyde with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropyl)furan-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 5-(3-Hydroxypropyl)furan-3-carboxylic acid.

    Reduction: 5-(3-Hydroxypropyl)furan-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxypropyl)furan-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypropyl)furan-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxypropyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carbaldehyde: Lacks the hydroxypropyl group, making it less versatile in certain reactions.

    5-(3-Chloropropyl)furan-3-carbaldehyde: Contains a chloropropyl group instead of a hydroxypropyl group, leading to different reactivity.

    5-(3-Methoxypropyl)furan-3-carbaldehyde: Contains a methoxypropyl group, which affects its solubility and reactivity.

Uniqueness

5-(3-Hydroxypropyl)furan-3-carbaldehyde is unique due to the presence of both an aldehyde and a hydroxypropyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

5-(3-hydroxypropyl)furan-3-carbaldehyde

InChI

InChI=1S/C8H10O3/c9-3-1-2-8-4-7(5-10)6-11-8/h4-6,9H,1-3H2

InChI Key

KYSVPJOJSDYPCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C=O)CCCO

Origin of Product

United States

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